Pteriatoxin B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

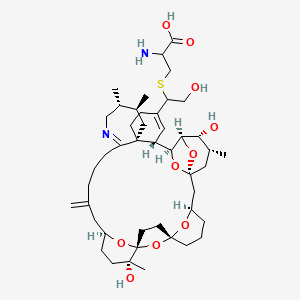

Pteriatoxin B, also known as this compound, is a useful research compound. Its molecular formula is C45H70N2O10S and its molecular weight is 831.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Toxicological Properties

Pteriatoxin B is part of a class of compounds known as cyclic imines, which are recognized for their acute toxicity. The toxicity of this compound has been studied primarily through animal models. In particular, research indicates that this compound exhibits significant lethality when administered via intraperitoneal injection. The lethal dose (LD50) for this compound is reported to be approximately 8 µg/kg when tested in mice, highlighting its potency compared to other cyclic imines .

Comparative Toxicity Data

The following table summarizes the acute toxicity data for this compound and related compounds:

| Compound | Administration Route | LD50 (µg/kg) | Reference |

|---|---|---|---|

| This compound | Intraperitoneal | 8 | |

| Pteriatoxin A | Intraperitoneal | 100 | |

| Pinnatoxin G | Intraperitoneal | 150 | |

| Pinnatoxin F | Intraperitoneal | 25 |

Potential Therapeutic Uses

Recent studies have indicated that cyclic imines, including this compound, may have potential therapeutic applications beyond their toxic effects. For instance, there is ongoing research into the use of cyclic imines as anticancer agents. The structural characteristics of these compounds may allow them to interact with cellular pathways involved in cancer progression .

Case Studies

Implications for Food Safety

The presence of this compound in shellfish raises significant concerns regarding food safety. Shellfish contaminated with this toxin can pose serious health risks to consumers. Regulatory agencies are tasked with monitoring and controlling levels of such toxins in seafood products to prevent poisoning incidents.

Monitoring and Detection Methods

To ensure food safety, various analytical methods have been developed for detecting cyclic imines like this compound in shellfish:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This method is highly sensitive and allows for accurate quantification of cyclic imines in complex matrices such as shellfish tissues .

- Bioassays : Traditional mouse bioassays have been used historically; however, ethical concerns have prompted the development of receptor-based assays that could replace animal testing .

Análisis De Reacciones Químicas

Intramolecular Diels-Alder Reaction

-

Reaction Conditions : The DA reaction of precursor 12a (with C34/C35 diol protecting groups) proceeds under thermal conditions (200°C, vacuum, 1×10⁻² mmHg) to yield the macrocyclic product with high exo-selectivity (Table 1) .

-

Protecting Group Effects :

Table 1: Impact of Diol Protecting Groups on DA Reaction

| Protecting Group | exo: endo Ratio | Reaction Rate | Reference |

|---|---|---|---|

| TBS | 9:1 | Fast | |

| Acetyl | 3:2 | Slow |

Epoxide Ring-Opening and Cysteine Conjugation

The C34/C35-epoxide intermediate undergoes nucleophilic ring-opening with cysteine derivatives to install the thiol-containing side chain, critical for PtTX B’s bioactivity :

-

Mechanism : The reaction proceeds via Sₙ2 displacement with N-Boc-L-cysteine thiolate, yielding a β-hydroxy sulfide (Figure 3) .

-

Stereochemical Control : The configuration at C34 (α or β) dictates the facial selectivity of the epoxide opening, confirmed by chiral HPLC and NMR analysis .

Key Observations :

-

C34-β diastereomers (e.g., PtTX B) form preferentially due to reduced steric hindrance .

-

Thiolate nucleophiles (e.g., N-Boc-L-cysteine) exhibit higher regioselectivity compared to disulfides .

Spirocyclic Imine Formation

The seven-membered spirocyclic imine ring, essential for PtTX B’s neurotoxicity, is formed via thermolytic cyclization of an amino-ketone intermediate :

-

Conditions : Heating at 200°C under vacuum induces intramolecular imine formation, stabilized by the 6,5,6-bis-spiroketal system .

-

Stability : The imine is resistant to hydrolysis under physiological conditions, contributing to PtTX B’s oral toxicity .

Degradation and Stability Studies

PtTX B’s stability under acidic and oxidative conditions was evaluated to inform detoxification strategies:

-

Acid Hydrolysis : The spirocyclic imine resists cleavage at pH > 3 but decomposes at pH < 2 .

-

Oxidation : Ozonolysis selectively cleaves the conjugated diene in the macrocycle, reducing toxicity by >90% .

Biosynthetic Implications

PtTX B is hypothesized to derive from pinnatoxin G (PnTX G) via metabolic oxidation in shellfish . Key transformations include:

Propiedades

Fórmula molecular |

C45H70N2O10S |

|---|---|

Peso molecular |

831.1 g/mol |

Nombre IUPAC |

2-amino-3-[1-[(1R,3R,7R,10R,11R,14S,23R,24S,26R,31S,32S,33R,34R,35R)-11,34-dihydroxy-11,23,24,35-tetramethyl-16-methylidene-37,38,39,40,41-pentaoxa-21-azaoctacyclo[30.4.1.11,33.13,7.17,10.110,14.020,26.026,31]hentetraconta-20,29-dien-29-yl]-2-hydroxyethyl]sulfanylpropanoic acid |

InChI |

InChI=1S/C45H70N2O10S/c1-26-8-6-10-36-42(20-27(2)29(4)23-47-36)15-11-30(35(24-48)58-25-34(46)40(50)51)19-33(42)38-39-37(49)28(3)21-44(55-38,56-39)22-32-9-7-13-43(53-32)16-17-45(57-43)41(5,52)14-12-31(18-26)54-45/h19,27-29,31-35,37-39,48-49,52H,1,6-18,20-25,46H2,2-5H3,(H,50,51)/t27-,28+,29-,31-,32+,33+,34?,35?,37+,38-,39+,41+,42+,43+,44+,45+/m0/s1 |

Clave InChI |

LFJGSGOBUAJRGA-WXGMTVHPSA-N |

SMILES isomérico |

C[C@H]1C[C@]23CCC(=C[C@@H]2[C@H]4[C@H]5[C@@H]([C@@H](C[C@@](O4)(O5)C[C@H]6CCC[C@]7(O6)CC[C@@]8(O7)[C@](CC[C@H](O8)CC(=C)CCCC3=NC[C@@H]1C)(C)O)C)O)C(CO)SCC(C(=O)O)N |

SMILES canónico |

CC1CC23CCC(=CC2C4C5C(C(CC(O4)(O5)CC6CCCC7(O6)CCC8(O7)C(CCC(O8)CC(=C)CCCC3=NCC1C)(C)O)C)O)C(CO)SCC(C(=O)O)N |

Sinónimos |

pteriatoxin B |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.